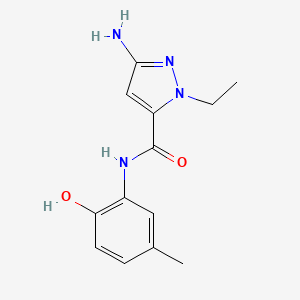
3-amino-1-ethyl-N-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-1-ethyl-N-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The exact mechanism of action of 3-amino-1-ethyl-N-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that it may exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes and reducing the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of proinflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. Additionally, it has been shown to inhibit the proliferation and induce apoptosis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-amino-1-ethyl-N-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide in lab experiments is its potential to exhibit anti-inflammatory, analgesic, and anticancer activities. Additionally, it is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound is its potential cytotoxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-amino-1-ethyl-N-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, it may be useful to explore its potential applications in other fields, such as agriculture and environmental science. Finally, it may be beneficial to investigate the potential of this compound as a lead compound for the development of novel drugs with improved pharmacological properties.
Synthesemethoden
The synthesis of 3-amino-1-ethyl-N-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide involves the reaction of 2-hydroxy-5-methylbenzaldehyde with ethyl acetoacetate to form 3-ethyl-2-(2-hydroxy-5-methylphenyl)but-3-en-2-ol. This intermediate is then reacted with hydrazine hydrate to form 3-amino-1-ethyl-N-(2-hydroxy-5-methylphenyl)prop-2-enamide. Finally, this compound is reacted with ethyl chloroformate to form this compound.
Wissenschaftliche Forschungsanwendungen
3-amino-1-ethyl-N-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been shown to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
5-amino-2-ethyl-N-(2-hydroxy-5-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-3-17-10(7-12(14)16-17)13(19)15-9-6-8(2)4-5-11(9)18/h4-7,18H,3H2,1-2H3,(H2,14,16)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNFCCZBWPBRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride](/img/structure/B2567636.png)
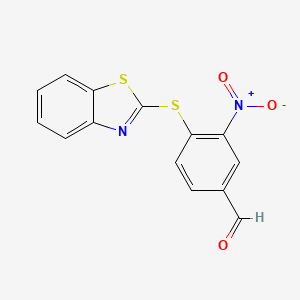
![2-Thiaspiro[3.3]heptan-6-one 2,2-dioxide](/img/structure/B2567641.png)

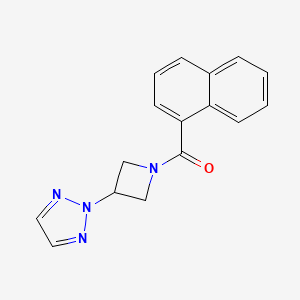
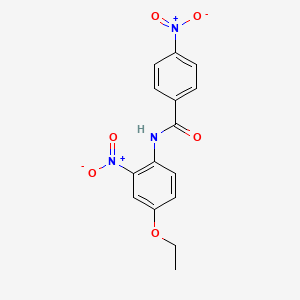
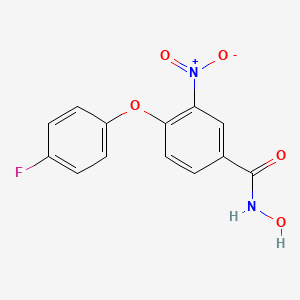
![Methyl 6-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2567649.png)
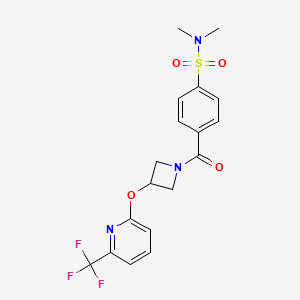
![N-(3,4-difluorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2567652.png)
![5-Chloro-2-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2567653.png)
![(Z)-5-((2-(2,6-dimethylmorpholino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2567654.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2567656.png)

